molecular formula C8H16N2O2 B1608047 1-(2-hydroxyethyl)piperidine-4-carboxamide CAS No. 62124-30-5

1-(2-hydroxyethyl)piperidine-4-carboxamide

Cat. No.: B1608047
CAS No.: 62124-30-5
M. Wt: 172.22 g/mol
InChI Key: HFAZHUOYHRQBBB-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C8H16N2O2 . It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a hydroxyethyl group and a carboxamide group attached to the piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)piperidine-4-carboxamide can be synthesized through several methods.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxyethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxamide groups play a crucial role in its binding affinity and reactivity with various biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxyethyl)piperidine-4-carboxamide is unique due to the presence of both hydroxyethyl and carboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(2-hydroxyethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-8(12)7-1-3-10(4-2-7)5-6-11/h7,11H,1-6H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAZHUOYHRQBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384919
Record name 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62124-30-5
Record name 1-(2-Hydroxy-ethyl)-piperidine-4-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloroethanol (23.9 ml), potassium carbonate (82.0 g) and sodium iodide (4.5 g) were added to an ethanol solution (500 ml) of 4-carbamoylpiperidine (35 g), followed by refluxing for 20 hours. After allowing the reaction mixture to cool down to room temperature, it was filtered through Celite (trade mark). The filtrate was concentrated under reduced pressure. After washing the residue, it was dried to obtain 46.6 g of the desired product.
Quantity
23.9 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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